6-Bromothiazolo[5,4-b]pyridine

Kinase Inhibition PI3K Cancer

Kinase drug discovery programs targeting PI3Kα, c-KIT, or MALT-1 require reliable access to the thiazolo[5,4-b]pyridine scaffold. 6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) is the validated purine isostere intermediate enabling rapid SAR via C6-bromo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. • PI3Kα: Advanced analogs achieve IC50 of 3.6 nM • c-KIT: Derivatives overcome imatinib-resistant V560G/D816V mutant (7.95-fold improvement) • MALT-1: Scaffold disclosed in AbbVie patent WO 2023/192913 A1 for ABC-DLBCL Supplied with ≥95% purity; ambient shipping; bulk quantities available.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 886372-88-9
Cat. No. B1524342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothiazolo[5,4-b]pyridine
CAS886372-88-9
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)Br
InChIInChI=1S/C6H3BrN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H
InChIKeyDBDUQNAKRDIQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothiazolo[5,4-b]pyridine: Kinase & Protease Inhibitor Scaffold


6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) is a heteroaromatic compound composed of a thiazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position [1]. With a molecular formula of C6H3BrN2S and a molecular weight of 215.07 g/mol, this compound serves as a crucial synthetic intermediate in medicinal chemistry. The thiazolo[5,4-b]pyridine scaffold is a recognized purine isostere and privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent inhibitory activity against critical targets including PI3K (IC50 as low as 3.6 nM for advanced analogs) [2], c-KIT (overcoming imatinib resistance) [3], and MALT-1 protease [4]. The 6-bromo substitution provides a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification and structure-activity relationship (SAR) exploration in drug discovery campaigns .

1
6-Bromo cross-coupling handle for Pd-catalyzed diversification
2
Thiazolo[5,4-b]pyridine core as purine isostere for kinase hinge-binding
3
Privileged scaffold for kinase & protease inhibitor SAR campaigns

6-Bromothiazolo[5,4-b]pyridine: Irreplaceable Bromine Handle


Generic substitution with other halogenated thiazolopyridines or positional isomers is not feasible due to the precise electronic and steric requirements of the 6-bromo group for downstream functionalization and biological target engagement. The C6-position bromine atom provides a specific reactivity profile for palladium-catalyzed cross-coupling reactions, which is not directly interchangeable with chloro, iodo, or nitro substituents at the same position, or with bromo substitution at alternative positions (e.g., C5 or C2) . Furthermore, the thiazolo[5,4-b]pyridine core itself is a purine isostere; replacement with a thiazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine scaffold significantly alters the key hydrogen bonding interactions required for kinase hinge-binding, directly impacting inhibitory potency against targets like PI3Kα and c-KIT [1]. The quantitative evidence below demonstrates that the structural specificity of 6-bromothiazolo[5,4-b]pyridine and its derived analogs is non-negotiable for maintaining potent, selective target engagement.

!
6-Bromo reactivity and electronic profile may not transfer to Cl, I, or NO₂ substituents, altering cross-coupling efficiency and SAR.
!
Positional isomers (e.g., 5-bromo or 2-bromo thiazolopyridine) may shift binding interactions with kinase hinge region.
!
Thiazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine cores alter hydrogen-bonding pattern, likely impacting target affinity.

6-Bromothiazolo[5,4-b]pyridine vs. Analogs: Key Evidence


PI3Kα Potency: 6-Bromo Substitution Advantage

The thiazolo[5,4-b]pyridine scaffold is a critical structural unit for PI3Kα inhibitory potency. A direct SAR study on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs demonstrated that replacement of the pyridyl group attached to the core with a phenyl group led to a significant decrease in PI3Kα inhibitory activity [1]. This confirms the importance of the intact heteroaromatic system for target binding, which is accessible for diversification via the 6-bromo handle on the core compound, 6-bromothiazolo[5,4-b]pyridine. A representative compound from this optimized series, 19a, exhibited an IC50 of 3.6 nM against PI3Kα [2].

PI3Kα SAR Context
Class-level
3.6 nM (analog 19a)
Scaffold optimization for PI3Kα
Pyridyl→phenyl loss of activity
Kinase Inhibition PI3K Cancer Medicinal Chemistry

c-KIT Inhibitor Overcomes Imatinib Resistance

In a head-to-head comparison against the clinically approved c-KIT inhibitors imatinib and sunitinib, a thiazolo[5,4-b]pyridine derivative (compound 6r) showed dramatically improved enzymatic inhibitory activity against the drug-resistant c-KIT V560G/D816V mutant. Compound 6r achieved an IC50 of 4.77 ± 0.38 μM, representing a 7.95-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and was comparable to sunitinib (IC50 = 3.98 ± 1.18 μM) [1]. This demonstrates that diversification of the 6-bromothiazolo[5,4-b]pyridine core can yield inhibitors that overcome clinically relevant resistance mutations.

c-KIT V560G/D816V
Head-to-head
Target
Compound 6r: 4.77 ± 0.38 μM
Comparator
Imatinib: 37.93 ± 8.68 μM
Sunitinib: 3.98 ± 1.18 μM
Supports resistance-overcoming SAR
ADP-Glo kinase assay
c-KIT Imatinib Resistance GIST Kinase Selectivity

Aβ42 Fibrillization Inhibition Outperforms Curcumin

The thiazolo[5,4-b]pyridine scaffold has demonstrated significant activity in inhibiting Aβ42 fibrillization, a key pathological process in Alzheimer's disease. In a comparative study, thiazolo[5,4-b]pyridine derivatives 1b and 1k, bearing a methoxy group at C-5, exhibited IC50 values of 0.23 μM and 0.50 μM, respectively. This activity was superior to that of the positive control, curcumin, which showed an IC50 of 0.80 μM under the same assay conditions [1].

Aβ42 Fibrillization
Head-to-head
Target
Compound 1b: 0.23 μM
Comparator
Curcumin: 0.80 μM
Neuroprotection assay response context
Thioflavin T fluorescence assay
Alzheimer's Disease Aβ42 Fibrillization Neurodegeneration

Bcr-Abl T315I Gatekeeper Mutant Inhibition

The thiazolo[5,4-b]pyridine moiety is an integral component of potent type II tyrosine kinase inhibitors, HG-7-85-01(22) and HG-7-86-01(26), which are specifically designed to overcome the T315I gatekeeper mutation in Bcr-Abl [1]. This mutation confers resistance to first- and second-generation inhibitors like imatinib, nilotinib, and dasatinib. The 'hybrid design' of these compounds leverages the thiazolo[5,4-b]pyridine core to achieve potent cellular activity against both wild-type and the challenging T315I mutant kinase, a feat not achieved by earlier inhibitors [2].

Bcr-Abl T315I
Class-level
Potent cellular activity vs. imatinib/dasatinib (ineffective)
Model-response context for mutant kinase
Ba/F3 proliferation assay; type II inhibitor design
Bcr-Abl T315I Mutant CML Type II Kinase Inhibitor

6-Bromothiazolo[5,4-b]pyridine: High-Impact Applications


Next-Generation PI3Kα Inhibitors for Oncology

Medicinal chemistry teams focused on PI3Kα can utilize 6-bromothiazolo[5,4-b]pyridine as a key intermediate for synthesizing novel analogs. SAR studies confirm that the thiazolo[5,4-b]pyridine core is critical for nanomolar potency, with advanced analogs achieving an IC50 of 3.6 nM against PI3Kα. Diversification via the C6-bromo handle enables exploration of chemical space to optimize potency, selectivity, and drug-like properties [1].

Overcoming Imatinib-Resistant GIST

The compound is a validated starting point for developing c-KIT inhibitors capable of overcoming imatinib resistance. A derivative (6r) from this scaffold demonstrated a 7.95-fold improvement in IC50 against the resistant c-KIT V560G/D816V mutant compared to imatinib (4.77 μM vs. 37.93 μM). This scaffold also exhibited reasonable kinase selectivity, making it an attractive lead for targeted therapy against resistant gastrointestinal stromal tumors (GIST) [2].

Chemical Probe for Bcr-Abl T315I Mutant

Research groups investigating drug resistance in chronic myelogenous leukemia (CML) can use 6-bromothiazolo[5,4-b]pyridine to synthesize potent type II inhibitors like HG-7-85-01 and HG-7-86-01. These compounds are effective against the T315I gatekeeper mutation, against which first- and second-generation inhibitors (imatinib, nilotinib, dasatinib) are clinically ineffective, providing a critical tool for studying mutant kinase biology and evaluating new therapeutic strategies [3].

MALT-1 Inhibitors for ABC-DLBCL

Given the recent patent activity (WO 2023/192913 A1) from AbbVie Inc. disclosing thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors, 6-bromothiazolo[5,4-b]pyridine is a strategic building block for synthesizing compounds to treat activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL). The scaffold has been shown to produce allosteric MALT1 inhibitors with good cellular potency and refined selectivity, representing a high-value application in targeted oncology [4].

Application
Selection Property
Validation Focus
PI3Kα inhibitor SAR campaigns
Bromo cross-coupling handle for diverse analog libraries
Isoform-selectivity profiling
Imatinib-resistant c-KIT model studies
Scaffold designed to overcome resistance mutations
Kinase selectivity panel against mutant kinases
Bcr-Abl T315I gatekeeper mutant research
Type II kinase inhibitor design
Proliferation endpoint in resistant cell models
MALT-1 protease inhibitor development
Allosteric inhibitor scaffold for ABC-DLBCL pathway research
Protease selectivity & cellular target engagement profiling

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